molecular formula C12H18O B13711132 2-(tert-Butoxy)-1,4-dimethylbenzene

2-(tert-Butoxy)-1,4-dimethylbenzene

Cat. No.: B13711132
M. Wt: 178.27 g/mol
InChI Key: YXFRPEKYFNCBQC-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 1,4-dimethylbenzene and tert-butyl alcohol.

    Catalyst: A strong acid such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The compound can be reduced to form 1,4-dimethylbenzene.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: 1,4-dimethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butoxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tert-butyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1,4-dimethylbenzene exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group is known to be a bulky electron-donating group, which can influence the reactivity and stability of the compound. In chemical reactions, the tert-butoxy group can stabilize transition states and intermediates, leading to more efficient and selective transformations .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: A benzene ring with a tert-butyl group.

    1,4-Dimethylbenzene (p-Xylene): A benzene ring with two methyl groups at the 1 and 4 positions.

    tert-Butyl hydroperoxide: An oxidized form of tert-butylbenzene.

Uniqueness

2-(tert-Butoxy)-1,4-dimethylbenzene is unique due to the presence of both tert-butoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,4-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O/c1-9-6-7-10(2)11(8-9)13-12(3,4)5/h6-8H,1-5H3

InChI Key

YXFRPEKYFNCBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)(C)C

Origin of Product

United States

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